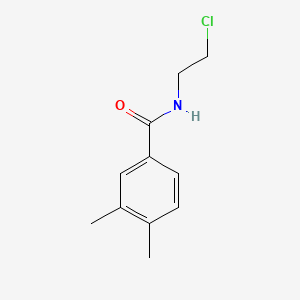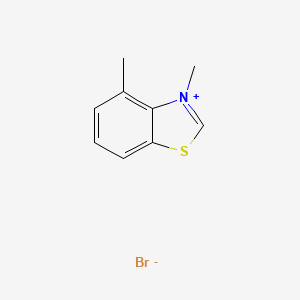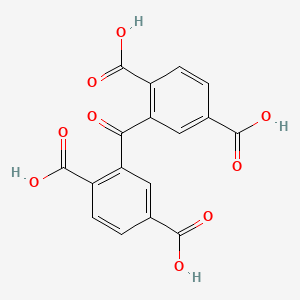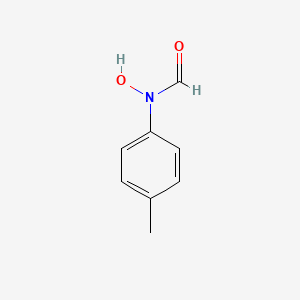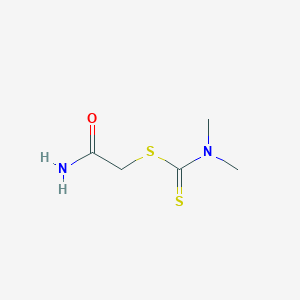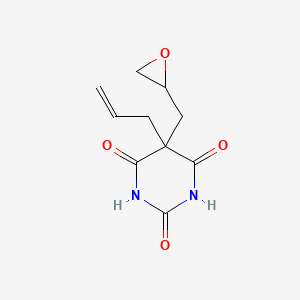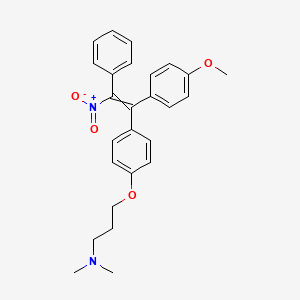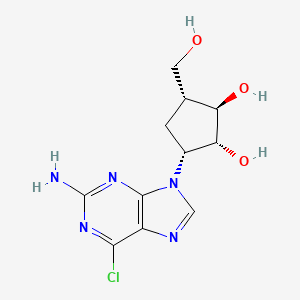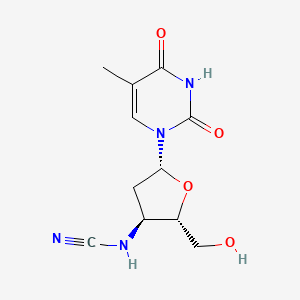![molecular formula C15H25NO B12792499 1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine CAS No. 76792-99-9](/img/structure/B12792499.png)
1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 341360 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 341360 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for NSC 341360 may involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective for large-scale manufacturing.
Chemical Reactions Analysis
NSC 341360 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 341360 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 341360.
Scientific Research Applications
NSC 341360 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, helping to understand reaction mechanisms and develop new synthetic pathways.
Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: NSC 341360 is investigated for its potential as a drug candidate, particularly in the treatment of diseases where it can modulate specific molecular pathways.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of NSC 341360 involves its interaction with specific molecular targets. These interactions can modulate various pathways within cells, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 341360 is used.
Comparison with Similar Compounds
NSC 341360 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups can provide a basis for comparison. Examples include other small molecules used in chemical and biological research.
Uniqueness: NSC 341360’s specific interactions and properties make it distinct from other compounds, offering unique advantages in certain applications.
Properties
CAS No. |
76792-99-9 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
1-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine |
InChI |
InChI=1S/C15H25NO/c1-14(2)12-7-8-15(3,17-14)13(11-12)16-9-5-4-6-10-16/h11-12H,4-10H2,1-3H3 |
InChI Key |
FNKHEVHWQHMYOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)(C(=C2)N3CCCCC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


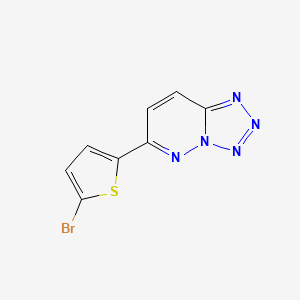
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
